molecular formula C23H25ClN4O3 B12256191 N-(5-chloro-2-methoxyphenyl)-4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide

N-(5-chloro-2-methoxyphenyl)-4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide

Cat. No.: B12256191
M. Wt: 440.9 g/mol
InChI Key: LDSGIJFOSSZFMD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a quinazolinone moiety, and a chlorinated methoxyphenyl group.

Properties

Molecular Formula

C23H25ClN4O3

Molecular Weight

440.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide

InChI

InChI=1S/C23H25ClN4O3/c1-15-25-19-6-4-3-5-18(19)22(29)28(15)14-16-9-11-27(12-10-16)23(30)26-20-13-17(24)7-8-21(20)31-2/h3-8,13,16H,9-12,14H2,1-2H3,(H,26,30)

InChI Key

LDSGIJFOSSZFMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Moiety: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Coupling of the Chlorinated Methoxyphenyl Group: This step involves the coupling of the chlorinated methoxyphenyl group with the quinazolinone-piperidine intermediate, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the piperidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce piperidine derivatives with altered functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)carbamate
  • N-(5-chloro-2-methoxy-benzoyl)-N’-propyl-guanidine
  • 2-chloro-N-(2,5-dimethoxyphenyl)-5-nitrobenzamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-4-[(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide is unique due to its specific combination of functional groups and molecular structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

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